molecular formula C21H19N3O2S2 B2936008 3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912624-78-3

3,5-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2936008
CAS No.: 912624-78-3
M. Wt: 409.52
InChI Key: FPWORWPRFRQSQQ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a sulfonamide group, a thiazole group, and a phenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be formed through a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and phenyl rings would likely contribute to the compound’s rigidity and could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions. The thiazole ring might also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence and position of its functional groups .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds related to the one , highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

  • Another study focused on the synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block, demonstrated the antifungal activity of these newly synthesized compounds. This suggests that sulfonamide derivatives could be explored for antifungal applications (Khodairy, Ali, & El-wassimy, 2016).

Inhibition of Kynurenine 3-Hydroxylase

  • Research into N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in several neurological disorders, indicating the potential for these compounds in treating conditions such as depression or Alzheimer's disease (Röver et al., 1997).

Anti-inflammatory and Antimicrobial Agents

  • The synthesis and evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents showed that these compounds possess significant activity, highlighting the potential of sulfonamide derivatives in developing new anti-inflammatory and antimicrobial drugs (Bekhit et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further elucidation of its synthesis and characterization of its physical and chemical properties. Additionally, its potential biological activities could be explored through in vitro and in vivo studies .

Properties

IUPAC Name

3,5-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-10-14(2)12-16(11-13)28(25,26)24-18-7-4-6-17(15(18)3)20-23-19-8-5-9-22-21(19)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWORWPRFRQSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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